molecular formula C8H9Cl2NO2 B3220213 (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE CAS No. 1192552-02-5

(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE

Cat. No.: B3220213
CAS No.: 1192552-02-5
M. Wt: 222.07 g/mol
InChI Key: YPIVOEYNISLYJX-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by a 3-chlorophenyl substituent attached to the alpha-carbon of the glycine backbone. Its molecular formula is C₈H₈ClNO₂·HCl, with a molar mass of 222.07 g/mol (). The compound is synthesized for applications in pharmaceutical research, particularly as a building block in peptidomimetics or enzyme inhibitors due to its stereochemical specificity and halogenated aromatic moiety. The (S)-enantiomer is distinct from its (R)-counterpart, as stereochemistry significantly influences biological activity and receptor interactions ().

Properties

IUPAC Name

(2S)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVOEYNISLYJX-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE involves several steps. One common method includes the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, followed by purification steps to obtain the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. It can act on enzymes and receptors, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride can be contextualized against related halogenated phenylglycine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Halogen Molecular Formula Molar Mass (g/mol) CAS Number Key Differences/Applications
(S)-2-Amino-2-(3-chlorophenyl)acetic acid HCl 3-Cl C₈H₈ClNO₂·HCl 222.07 1214196-70-9 Benchmark for 3-Cl substitution; chiral drug intermediates
(S)-2-Amino-2-(3-fluorophenyl)acetic acid HCl 3-F C₈H₈FNO₂·HCl 205.61 1391435-51-0 Fluorine’s electronegativity may enhance binding affinity in CNS targets
2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid HCl 4-Cl, 3-F C₈H₇ClFNO₂·HCl 240.06 1135916-92-5 Dual halogenation increases lipophilicity; potential antimicrobial use
(R)-2-Amino-2-(3-chlorophenyl)acetic acid HCl 3-Cl (R-configuration) C₈H₈ClNO₂·HCl 222.07 7292-71-9 Enantiomeric pair; divergent biological activity
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Cl (esterified) C₉H₁₁ClNO₂·HCl 231.10 141109-13-9 Ester group improves membrane permeability
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl 4-Br, 2-F C₈H₇BrFNO₂·HCl 284.51 1136881-78-1 Bromine’s bulkiness may hinder metabolism; radiopharmaceutical applications

Key Insights from Comparative Analysis

Halogen Effects :

  • Chlorine (Cl) : Enhances metabolic stability and hydrophobic interactions in 3-chlorophenyl derivatives, making them suitable for enzyme inhibitors .
  • Fluorine (F) : Reduces steric hindrance and improves solubility in 3-fluorophenyl analogs, favoring CNS drug design .
  • Bromine (Br) : Increases molecular weight and steric bulk, as seen in 4-bromo-2-fluorophenyl derivatives, which may prolong half-life in vivo .

Substituent Position :

  • 3-Chloro vs. 2-Chloro : The 3-chloro isomer (target compound) offers better steric alignment with target receptors compared to the 2-chloro variant, which is esterified for enhanced bioavailability .
  • Dual Halogenation : Compounds like 4-chloro-3-fluorophenyl derivatives combine halogen effects for optimized pharmacokinetics .

Stereochemical Impact :

  • The (S)-enantiomer of the target compound exhibits distinct receptor-binding profiles compared to its (R)-counterpart, underscoring the importance of chirality in drug efficacy .

Biological Activity

(S)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride, also known as (S)-2-CPhA-HCl, is a chiral amino acid derivative with significant biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including neuropharmacology and oncology.

  • Molecular Formula : C₈H₉ClNO₂
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 1192552-02-5
  • Solubility : Highly soluble in water (approximately 322 mg/ml) .

This compound acts primarily as a modulator of neurotransmitter systems. Its structural characteristics allow it to interact with various receptors, particularly the AMPA receptor subtype of glutamate receptors. The compound's ability to influence receptor activity is critical for its potential neuroprotective effects and its role in modulating excitatory neurotransmission.

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that (S)-2-CPhA-HCl may serve as a negative allosteric modulator of AMPA receptors, which are implicated in excitotoxicity and neurodegenerative diseases. By modulating these receptors, the compound could potentially reduce neuronal damage associated with conditions like Alzheimer's disease and multiple sclerosis .
  • Cytotoxicity Studies :
    • In vitro studies have shown that (S)-2-CPhA-HCl exhibits varying degrees of cytotoxicity against cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability, suggesting its potential as an anticancer agent. Notably, the cytotoxic effects were more pronounced in certain cancer cell lines compared to normal cells, indicating a selective action .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to altered biochemical processes within cells, contributing to its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionModulation of AMPA receptors
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Example Case Study

A study conducted on the cytotoxic effects of (S)-2-CPhA-HCl revealed that at concentrations around 50 µM, the compound reduced cell viability in various cancer cell lines by more than 50%. These findings suggest that the compound could be further developed as a targeted therapy for specific types of cancer, leveraging its selective cytotoxic properties .

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves chiral resolution or enantioselective methods. For example, a Strecker synthesis approach using 3-chlorobenzaldehyde, ammonium chloride, and sodium cyanide in aqueous acidic conditions can yield the racemic mixture. Subsequent resolution via diastereomeric salt formation with a chiral agent (e.g., (R)- or (S)-mandelic acid) followed by hydrochloric acid treatment isolates the (S)-enantiomer . Optimization includes:
  • Temperature control (0–5°C during imine formation to minimize racemization).
  • Solvent selection (e.g., ethanol/water mixtures for improved intermediate solubility).
  • Catalytic asymmetric hydrogenation for enantiomeric excess >98% .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol (80:20) mobile phase and UV detection at 254 nm. Retention times differentiate enantiomers .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15.2° for (S)-enantiomer in methanol) .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers .

Q. What are the solubility profiles of this compound in common laboratory solvents, and how do they impact formulation for biological assays?

  • Methodological Answer : Solubility varies significantly:
SolventSolubility (mg/mL)Notes
Water12.5pH-dependent (improves at pH <3)
Methanol45.8Preferred for stock solutions
DMSO89.3Use anhydrous to avoid hydrolysis
For in vivo studies, prepare a methanolic stock (filter-sterilized) and dilute in PBS (pH 2.5–3.0) to maintain solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between enantiomeric forms?

  • Methodological Answer :
  • Comparative Bioassays : Test (S)- and (R)-enantiomers in parallel under identical conditions (e.g., receptor-binding assays with radiolabeled ligands).
  • Structural Analysis : Use X-ray crystallography or molecular docking to identify enantiomer-specific interactions (e.g., hydrogen bonding with 3-chlorophenyl group in target proteins) .
  • Metabolite Profiling : LC-MS/MS to assess if differential metabolism (e.g., hepatic N-acetylation) explains activity discrepancies .

Q. What strategies optimize the compound’s aqueous solubility for pharmacokinetic studies without compromising chiral integrity?

  • Methodological Answer :
  • Co-solvent Systems : Use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin at 10% w/v) to enhance solubility while preserving stereochemistry .
  • Prodrug Design : Synthesize a methyl ester prodrug (e.g., methyl (S)-2-amino-2-(3-chlorophenyl)acetate hydrochloride) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. How can a stability-indicating HPLC method be validated for this compound under accelerated degradation conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hrs).
  • Method Parameters :
  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30).
  • Detection: UV at 220 nm.
  • Validation Metrics : Linearity (R² >0.999), precision (%RSD <2%), and forced degradation studies showing resolution of degradation products (e.g., 3-chlorobenzoic acid) .

Q. What crystallographic techniques are suitable for elucidating the solid-state conformation of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in methanol/water (9:1). Resolve the structure to confirm (S)-configuration and intermolecular hydrogen bonding (e.g., NH₃⁺⋯Cl interactions) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to assess batch consistency .

Contradictions and Limitations in Current Evidence

  • Stereochemical Stability : notes decomposition risks under basic conditions, necessitating pH-controlled environments during synthesis and storage.
  • Biological Data Gaps : Limited in vivo metabolic studies require further validation using isotope-labeled analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE
Reactant of Route 2
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(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE

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